2-[2-(carboxymethyl)adamantan-2-yl]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(carboxymethyl)-2-adamantyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c15-12(16)6-14(7-13(17)18)10-2-8-1-9(4-10)5-11(14)3-8/h8-11H,1-7H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXGYZUFDNXHFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Adamantane Dicarboxylic Acid Chemistry
In contrast, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid features a geminal substitution pattern on a secondary carbon of the adamantane (B196018) cage. This arrangement, where two carboxymethyl groups are attached to the same carbon atom, is anticipated to confer distinct chemical and physical properties compared to its bridgehead-substituted isomers. The proximity of the carboxylic acid functionalities could lead to unique reactivity, including the potential for intramolecular hydrogen bonding or the formation of cyclic derivatives.
Below is a comparative table of selected adamantane carboxylic acids:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Substitution Pattern |
| 1-Adamantanecarboxylic acid | C11H16O2 | 180.24 | Bridgehead Monosubstituted |
| 1,3-Adamantanedicarboxylic acid | C12H16O4 | 224.25 | Bridgehead Disubstituted |
| 2-(Adamantan-2-yl)acetic acid | C12H18O2 | 194.27 | Bridge Disubstituted |
| This compound | C14H20O4 | 252.31 | Geminal Bridge Disubstituted |
This table is generated based on the chemical structures and may be interactive.
Structural Peculiarities of Geminal Dicarboxymethyl Substitution on the Adamantane Cage
The geminal dicarboxymethyl substitution on the adamantane (B196018) cage in 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid introduces several noteworthy structural features. The adamantane core itself is inherently rigid, and the placement of two bulky carboxymethyl groups on a single secondary carbon atom further restricts conformational freedom. This can lead to a well-defined spatial orientation of the carboxylic acid groups, which is a desirable trait in the design of molecular scaffolds.
The steric hindrance imposed by the two adjacent carboxymethyl groups can influence the reactivity of the carboxylic acid moieties. For example, esterification or amidation reactions might proceed at different rates compared to less sterically congested dicarboxylic acids. Furthermore, the electronic effects of the two carboxylic acid groups can influence each other's acidity.
The close proximity of the two carboxylic acid groups also opens up the possibility of intramolecular interactions, such as hydrogen bonding, which could stabilize specific conformations of the molecule. This pre-organization can be advantageous in the design of receptors or chelating agents where a specific geometry is required for binding to a target molecule.
Overview of Academic Research Trajectories for Multifunctionalized Adamantane Derivatives
The development of multifunctional adamantane (B196018) derivatives is a vibrant area of chemical research, with applications spanning various fields. nih.gov The rigid adamantane scaffold allows for the precise positioning of multiple functional groups, making it an ideal platform for creating molecules with tailored properties. researchgate.netresearchgate.net
One major research trajectory involves the use of multifunctional adamantanes as scaffolds in medicinal chemistry. The adamantane core can be decorated with pharmacophores to create multivalent ligands that can simultaneously interact with multiple binding sites on a biological target, leading to enhanced affinity and selectivity. The dicarboxylic acid functionality of 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid could serve as a versatile handle for attaching such bioactive moieties.
In the realm of materials science, multifunctional adamantanes are being investigated as building blocks for advanced polymers and supramolecular assemblies. The well-defined geometry of the adamantane core can be used to control the architecture of these materials at the molecular level, leading to properties such as high thermal stability, microporosity, and stimulus-responsiveness. The two carboxylic acid groups of this compound provide anchor points for incorporating this rigid unit into larger polymeric or supramolecular structures.
Furthermore, the unique structure of geminally disubstituted adamantanes makes them intriguing targets for fundamental studies in physical organic chemistry. Investigating the conformational preferences, reactivity, and non-covalent interactions in molecules like this compound can provide valuable insights into the interplay of steric and electronic effects in complex organic molecules.
Synthetic Methodologies for this compound and Structural Analogues
The synthesis of adamantane derivatives, prized for their unique physicochemical properties, presents distinct challenges due to the cage-like structure of the adamantane core. The construction of geminal dicarboxylic acids at the C2 position, such as this compound, requires strategic approaches to carbon-carbon bond formation and functional group introduction. This article explores the synthetic methodologies applicable to the formation of this specific diacid and its structural analogues, drawing from established principles in adamantane chemistry.
Computational and Theoretical Studies of 2 2 Carboxymethyl Adamantan 2 Yl Acetic Acid
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and electronic properties of molecules. For 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid, these calculations would provide fundamental insights into its geometry and reactivity.
Conformational Analysis of the Carboxymethyl Arms and Adamantane (B196018) Framework
The adamantane cage is a rigid, strain-free hydrocarbon framework. However, the two carboxymethyl substituents at the C2 position introduce significant conformational flexibility. A thorough conformational analysis would be essential to identify the most stable spatial arrangements of these "arms" relative to the adamantane core.
Key areas of investigation would include:
Rotation around C-C single bonds: The orientation of the two –CH2COOH groups is determined by the rotation around the single bonds connecting them to the adamantane cage. Computational methods can map the potential energy surface of these rotations to identify low-energy conformers.
Intramolecular interactions: The proximity of the two carboxylic acid groups allows for the possibility of intramolecular hydrogen bonding. Quantum chemical calculations can determine the strength and geometric parameters of such interactions, which would significantly influence the preferred conformation. Studies on other adamantane carboxylic acids have highlighted the importance of hydrogen bonding in determining their crystal structures. researchgate.net
Influence of the adamantane framework: The bulky and rigid adamantane cage will sterically influence the accessible conformations of the carboxymethyl arms.
The results of such an analysis can be summarized in a table of relative energies of different conformers.
Table 1: Hypothetical Relative Energies of Conformers for this compound
| Conformer | Description | Relative Energy (kcal/mol) |
| 1 | Extended, anti-parallel carboxymethyl arms | 0.00 (Reference) |
| 2 | Gauche, potential for weak intramolecular interaction | 1.5 |
| 3 | Intramolecular hydrogen-bonded (cyclic dimer-like) | -2.3 |
| 4 | Sterically hindered, high-energy conformation | > 10 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.
Electronic Structure, Bonding Characteristics, and Reactivity Descriptors
DFT calculations would also provide a detailed picture of the electronic structure of this compound. This includes the distribution of electron density, the nature of chemical bonds, and various descriptors that predict the molecule's reactivity. The electronic structure of adamantane itself has been a subject of interest due to its unique properties. researchgate.net
Important parameters to be calculated include:
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity towards electrophiles and nucleophiles. The HOMO-LUMO gap is an indicator of chemical stability. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. This allows for the identification of sites susceptible to electrophilic and nucleophilic attack. For this molecule, the oxygen atoms of the carboxylic acid groups are expected to be regions of high negative potential.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding within the molecule, including hybridization, bond orders, and charge distribution on individual atoms.
Table 2: Predicted Electronic Properties and Reactivity Descriptors for this compound (Illustrative Values)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to ionization potential and reactivity with electrophiles |
| LUMO Energy | -0.8 eV | Relates to electron affinity and reactivity with nucleophiles |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability |
| Dipole Moment | ~2.5 D | Reflects the overall polarity of the molecule |
| Chemical Hardness | 2.85 eV | Resistance to change in electron configuration |
| Electrophilicity Index | 1.9 eV | A measure of the molecule's ability to accept electrons |
Note: These values are hypothetical and would need to be determined by specific quantum chemical calculations.
Reaction Mechanism Elucidation Through Advanced Computational Modeling
Computational modeling is an invaluable tool for studying the mechanisms of chemical reactions, providing details about transition states and reaction pathways that are often difficult to probe experimentally.
Transition State Analysis for Fundamental Organic Reactions
For this compound, computational methods could be used to investigate various fundamental organic reactions, such as esterification, amidation, or decarboxylation. Transition state theory allows for the calculation of activation energies, which are critical for understanding reaction rates.
For instance, in a hypothetical esterification reaction with methanol, computational analysis would involve:
Locating the transition state structure: This is a first-order saddle point on the potential energy surface connecting reactants and products.
Calculating the activation energy: The energy difference between the transition state and the reactants.
Vibrational frequency analysis: To confirm the nature of the transition state (one imaginary frequency) and to calculate zero-point vibrational energies and thermal corrections to the activation energy.
Such studies on other adamantane derivatives have provided insights into their reactivity. nih.gov
Solvation Effects on Reaction Pathways and Energetics
Reactions are typically carried out in a solvent, which can have a significant impact on reaction pathways and energetics. Computational models can account for these effects using various solvation models, such as the Polarizable Continuum Model (PCM). ksu.edu.sasemanticscholar.orgtandfonline.com
For this compound, which has polar carboxylic acid groups, solvation effects are expected to be significant. A computational study would likely reveal:
Stabilization of charged intermediates and transition states: Polar solvents would stabilize charged species, potentially lowering activation energies and altering reaction mechanisms compared to the gas phase.
Influence on conformational equilibrium: The solvent can affect the relative energies of different conformers, which in turn can influence reactivity.
Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations can model its dynamic behavior over time. tandfonline.com MD simulations would be particularly useful for understanding the intermolecular interactions and aggregation behavior of this compound.
Key insights from MD simulations would include:
Hydrogen bonding networks: In the condensed phase (liquid or solid), the carboxylic acid groups would form extensive intermolecular hydrogen bonds. MD simulations can reveal the structure and dynamics of these networks.
Aggregation and self-assembly: The interplay of the lipophilic adamantane core and the hydrophilic carboxylic acid groups could lead to self-assembly into larger structures in solution. MD simulations can model these processes and predict the resulting morphologies.
Interactions with other molecules: MD simulations are widely used to study the interaction of small molecules with biological macromolecules, such as proteins or DNA. nih.gov If this compound were to be investigated for a biological application, MD simulations would be a crucial first step in understanding its potential binding modes and affinities.
Predictive Modeling for Novel Derivatives and Their Intrinsic Reactivity Profiles
Computational chemistry provides powerful tools for the in silico design and evaluation of novel molecules, offering predictions of their chemical behavior without the need for initial synthesis and experimental testing. In the context of this compound, predictive modeling can be employed to design derivatives with tailored electronic and chemical properties. This approach involves systematically modifying the parent structure and calculating various quantum chemical descriptors to forecast their intrinsic reactivity.
The primary methodology for these predictive studies is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for molecules of this size. By calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a quantitative assessment of the kinetic stability and chemical reactivity of newly designed derivatives can be established. A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.
For instance, a theoretical study could explore the impact of introducing various functional groups to the adamantane cage. The aim would be to modulate the electronic properties of the carboxyl groups. Substituents with varying electron-donating or electron-withdrawing strengths could be systematically added to the adamantane skeleton. The resulting changes in the intrinsic reactivity of the molecule can then be quantified and compared.
Detailed research findings from such a predictive study could be tabulated to compare the parent compound with its hypothetical derivatives. Quantum chemical descriptors provide a basis for this comparison. Key descriptors include:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of a molecule.
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of a molecule.
Energy Gap (ΔE = E_LUMO - E_HOMO): An indicator of chemical reactivity and kinetic stability.
Chemical Potential (μ): Measures the escaping tendency of an electron from a stable system.
Hardness (η): Measures the resistance to change in the electron distribution.
Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.
A hypothetical analysis of novel derivatives of this compound is presented below. In this theoretical study, substituents are added to the adamantane cage to observe their effect on the reactivity profile.
Table 1: Calculated Quantum Chemical Descriptors for Novel Derivatives of this compound
| Compound | Substituent (R) | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |
| Parent Compound | -H | -7.12 | -0.98 | 6.14 |
| Derivative 1 | -NO2 | -7.89 | -1.54 | 6.35 |
| Derivative 2 | -NH2 | -6.54 | -0.76 | 5.78 |
| Derivative 3 | -OH | -6.87 | -0.85 | 6.02 |
| Derivative 4 | -CH3 | -6.99 | -0.91 | 6.08 |
From this predictive data, the introduction of an electron-withdrawing group like nitro (-NO2) increases the HOMO-LUMO gap, suggesting enhanced stability compared to the parent compound. Conversely, an electron-donating group like amino (-NH2) decreases the energy gap, indicating a potential increase in reactivity.
Further analysis of the intrinsic reactivity profiles can be achieved through the calculation of additional descriptors derived from the HOMO and LUMO energies.
Table 2: Intrinsic Reactivity Profiles of Novel Derivatives
| Compound | Chemical Potential (μ) | Hardness (η) | Softness (S) | Electrophilicity Index (ω) |
| Parent Compound | -4.05 | 3.07 | 0.33 | 2.67 |
| Derivative 1 | -4.72 | 3.18 | 0.31 | 3.49 |
| Derivative 2 | -3.65 | 2.89 | 0.35 | 2.30 |
| Derivative 3 | -3.86 | 3.01 | 0.33 | 2.48 |
| Derivative 4 | -3.95 | 3.04 | 0.33 | 2.57 |
The data in Table 2 further elucidates the reactivity trends. The nitro-substituted derivative exhibits the highest electrophilicity index, suggesting it would be the most reactive towards nucleophiles. In contrast, the amino-substituted derivative shows the lowest electrophilicity index, indicating a reduced electrophilic character.
These predictive models, therefore, serve as a crucial first step in the rational design of novel derivatives of this compound. By providing insights into their intrinsic reactivity, these computational studies can guide synthetic efforts towards molecules with desired chemical properties, optimizing the discovery process and reducing experimental costs.
Applications in Advanced Materials Science Leveraging the Structure of 2 2 Carboxymethyl Adamantan 2 Yl Acetic Acid
Utilization as Monomeric Units in Polymer Synthesis
The incorporation of adamantane (B196018) units into polymers is a known strategy to improve physical properties such as the glass transition temperature (Tg), thermal stability, and solubility. usm.edu The rigid adamantane cage can restrict polymer chain mobility, leading to materials with enhanced durability.
Incorporation into Main-Chain Polymers for Enhanced Thermal and Mechanical Properties
No specific research articles detailing the synthesis or characterization of main-chain polymers using 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid as a monomeric unit were found. In principle, as a dicarboxylic acid, this compound could undergo polycondensation reactions with suitable diols or diamines to form polyesters or polyamides, respectively. The geminal arrangement of the carboxymethyl groups on the adamantane cage would likely result in a unique polymer backbone geometry, potentially influencing chain packing and material properties. However, without experimental data, any discussion of its effect on thermal and mechanical properties remains speculative.
Design of Side-Chain Polymers with Adamantane-Based Architectures
There is no available literature on the use of this compound to create side-chain polymers. Research on other adamantane derivatives has shown that attaching the bulky cage as a pendant group can significantly increase the glass transition temperature of the polymer. usm.edunih.gov For example, a poly(2-oxazoline) copolymer bearing adamantane side chains has been synthesized and studied for its thermoresponsive behavior. nih.gov While this compound could theoretically be modified for attachment as a side chain, no such studies have been published.
Role as Ligands and Building Blocks in Coordination Chemistry
Adamantane-based carboxylic acids are widely used as organic linkers in coordination chemistry due to their rigidity and well-defined geometries. nih.govacs.org These characteristics are crucial for the rational design of porous crystalline materials like Metal-Organic Frameworks (MOFs). rsc.org
Rational Design and Synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
A search of scientific databases yielded no reports on the synthesis of MOFs or COFs using this compound as a building block. The synthesis of MOFs often relies on rigid, geometrically predictable ligands to form extended, porous networks. While other isomers, such as 1,3-adamantanedicarboxylic acid, have been successfully employed to construct coordination polymers and MOFs, the specific spatial arrangement of the carboxylate groups in the 2,2-isomer may present different coordination vectors and steric hindrance, leading to novel network topologies. nih.govacs.org However, no published studies have explored this potential.
Formation of Coordination Polymers and Discrete Coordination Complexes
While numerous studies have been conducted on coordination polymers formed from other adamantane dicarboxylic acids like the 1,3-isomer, there is no specific literature on the formation of coordination polymers or discrete complexes involving this compound. nih.govacs.org The coordination chemistry of transition metals with various carboxylate ligands is a vast field, but this particular ligand has not been featured in available studies. wikipedia.org
Precursors for the Design and Synthesis of Nanostructured Materials
The adamantane cage is considered a promising building block in nanotechnology and for the self-assembly of molecular crystals. nih.govrsc.org Its derivatives can be used to create novel supramolecular systems and nanostructures. However, there are no specific studies that describe the use of this compound as a precursor for designing or synthesizing nanostructured materials. Its potential role in this area remains an open field for future investigation.
Contributions to Supramolecular Chemistry and Self-Assembly Processes
The unique structural characteristics of this compound, featuring a rigid, bulky adamantane core functionalized with two carboxylic acid groups on the same carbon atom, position it as a compelling building block in the field of supramolecular chemistry and self-assembly. While specific research focusing exclusively on this molecule is not extensively documented in publicly available literature, its behavior and potential contributions can be inferred from the well-established principles of supramolecular chemistry involving analogous adamantane and dicarboxylic acid derivatives.
The adamantane cage, a diamondoid hydrocarbon, provides a well-defined, conformationally rigid scaffold. researchgate.netwikipedia.org This rigidity is a crucial attribute in supramolecular chemistry, as it imparts predictability to the geometry of self-assembled structures. Unlike flexible aliphatic chains, the adamantane unit restricts the number of possible conformations, thereby directing the formation of highly ordered architectures. researchgate.net
The primary drivers for the self-assembly of molecules like this compound are non-covalent interactions, with hydrogen bonding playing a predominant role. The two carboxylic acid groups are potent hydrogen bond donors and acceptors. nih.gov They can engage in a variety of hydrogen-bonding motifs, the most common of which is the formation of a cyclic dimer between two carboxylic acid groups. This robust and highly directional interaction is a fundamental tool in crystal engineering. acs.org
Furthermore, the bulky and lipophilic nature of the adamantane cage can lead to significant van der Waals interactions, which contribute to the stability of the assembled structures and influence their packing in the solid state. acs.org This interplay between directional hydrogen bonds and non-directional van der Waals forces is a key aspect of the crystal engineering of adamantane derivatives. acs.org
Another significant area of contribution is in the realm of host-guest chemistry. Adamantane derivatives are well-known guest molecules for various macrocyclic hosts, such as cyclodextrins and cucurbiturils. The formation of these inclusion complexes is driven by hydrophobic interactions, where the adamantane moiety is encapsulated within the hydrophobic cavity of the host molecule. The presence of the dicarboxylic acid functionality would provide external recognition sites for further assembly or for modulating the solubility and binding properties of the complex.
The gem-dicarboxylic acid group, analogous to a malonic acid substituent, presents unique possibilities for coordination chemistry. These groups can chelate metal ions or participate in the formation of metal-organic frameworks (MOFs). In such structures, the adamantane unit would act as a rigid spacer, influencing the porosity and dimensionality of the resulting framework. researchgate.net The rigidity and defined geometry of the adamantane linker are advantageous in creating predictable and stable porous materials. researchgate.net
The table below summarizes the key structural features of this compound and their expected roles in supramolecular self-assembly, based on the behavior of analogous compounds.
| Structural Feature | Role in Supramolecular Chemistry and Self-Assembly |
| Rigid Adamantane Core | Provides a predictable and conformationally stable building block, directing the geometry of the final assembly. researchgate.net |
| Gem-Dicarboxylic Acid Groups | Act as strong and directional hydrogen bond donors and acceptors, leading to the formation of robust supramolecular synthons like cyclic dimers and extended chains. nih.govacs.org |
| Bulky, Lipophilic Cage | Participates in van der Waals interactions, contributing to the overall stability and influencing the packing of the supramolecular structure. acs.org Can act as a guest moiety in host-guest complexes with macrocycles. |
| Chelating Carboxylate Groups | Can coordinate to metal ions, enabling the formation of metal-organic frameworks (MOFs) where the adamantane unit serves as a rigid linker. |
Advanced Analytical Methodologies for Characterization of 2 2 Carboxymethyl Adamantan 2 Yl Acetic Acid
High-Resolution Spectroscopic Characterization (e.g., NMR, IR, Raman, Mass Spectrometry) for Structural Confirmation and Purity Assessment
Spectroscopic methods are indispensable for elucidating the molecular structure of 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid and confirming its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide critical information.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The two carboxylic acid protons (-COOH) would likely appear as a broad singlet far downfield, typically in the 10-13 ppm range. The four protons of the two methylene (B1212753) groups (-CH₂-) attached to the adamantane (B196018) cage would resonate as a singlet, expected around 2.5-3.0 ppm. The protons on the adamantane cage itself would produce a series of complex multiplets in the 1.5-2.2 ppm region, characteristic of the rigid polycyclic structure.
¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbonyl carbons of the carboxylic acid groups would be observed significantly downfield, typically between 170-185 ppm. The quaternary carbon of the adamantane cage to which the carboxymethyl groups are attached would appear around 40-50 ppm. The methylene carbons (-CH₂) would resonate in the 35-45 ppm range, while the various carbons of the adamantane skeleton would produce a set of signals between 25-40 ppm.
Table 1: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |
| ¹H | Methylene (-CH₂COOH) | 2.5 - 3.0 | Singlet |
| ¹H | Adamantane Cage (-CH-, -CH₂-) | 1.5 - 2.2 | Multiplets |
| ¹³C | Carbonyl (-COOH) | 170 - 185 | - |
| ¹³C | Methylene (-CH₂COOH) | 35 - 45 | - |
| ¹³C | Adamantane Cage (Quaternary C) | 40 - 50 | - |
| ¹³C | Adamantane Cage (-CH-, -CH₂-) | 25 - 40 | - |
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule.
IR Spectroscopy: The IR spectrum would be dominated by a very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch would be prominent around 1700-1725 cm⁻¹. Additional peaks for C-H stretching of the adamantane and methylene groups would appear just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch would also be visible, and the symmetric vibrations of the adamantane cage would likely produce characteristic sharp signals in the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the calculation of the molecular formula (C₁₄H₂₀O₄, Exact Mass: 252.1362). Under electron ionization (EI), the molecule would likely undergo characteristic fragmentation, including the loss of one or both carboxyl groups (-COOH, 45 Da) or carboxymethyl radicals (-CH₂COOH, 59 Da). The adamantane cage itself can also fragment, producing a series of characteristic ions.
Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Separation and Quantitative Analysis
Chromatographic methods are essential for separating the target compound from impurities and for performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of non-volatile compounds like dicarboxylic acids. nist.govnih.gov A reversed-phase method would be most suitable.
Methodology: A C18 stationary phase column would be effective. The mobile phase would likely consist of a gradient mixture of an aqueous solution with a small amount of acid (e.g., 0.1% formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. The acidic modifier ensures that the carboxylic acid groups are protonated, leading to better peak shape and retention. Detection could be achieved using a UV detector (around 210 nm) or, for greater specificity and structural information, a mass spectrometer (LC-MS).
Table 2: Illustrative HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry (ESI-) |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the dicarboxylic acid, direct GC-MS analysis is challenging. researchgate.netresearchgate.net Therefore, derivatization is required to convert the polar carboxylic acid groups into more volatile esters.
Methodology: A common derivatization procedure involves esterification with an agent like diazomethane (B1218177) or by using an alcohol (e.g., methanol) under acidic conditions to form the corresponding dimethyl ester. The resulting derivative can be readily analyzed on a standard non-polar or mid-polar capillary GC column. The mass spectrometer detector provides fragmentation patterns that can confirm the structure of the derivative and, by extension, the original molecule. cdnsciencepub.comresearchgate.net
X-ray Crystallography and Diffraction Studies for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise bond lengths, bond angles, and conformational details.
For this compound, a successful single-crystal X-ray diffraction study would reveal the exact conformation of the carboxymethyl groups relative to the adamantane cage. It would also elucidate the intermolecular interactions, such as the hydrogen-bonding networks formed between the carboxylic acid groups, which dictate the crystal packing. Adamantanecarboxylic acid, for instance, is known to form centrosymmetric dimers via hydrogen bonds in its crystal structure. aip.orgnih.gov Similar arrangements would be expected for this di-acid. While no specific crystal structure for the title compound is available, data from related adamantane structures illustrate the type of information that would be obtained.
Table 3: Example Crystallographic Data for an Adamantane Derivative (Illustrative)
| Parameter | Example Value (from a related structure) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.138 |
| b (Å) | 7.526 |
| c (Å) | 13.971 |
| β (°) | 102.46 |
| Volume (ų) | 1451.7 |
| Z (Molecules/unit cell) | 4 |
Note: Data is illustrative and based on a published adamantane derivative, not the title compound.
Thermal Analysis Techniques (e.g., TGA, DSC) for Material Stability and Phase Transitions
Thermal analysis techniques are crucial for characterizing the material's stability at different temperatures and observing phase transitions.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA would determine its thermal stability and decomposition temperature. A TGA thermogram would likely show a stable mass up to a certain temperature, after which a sharp decrease in mass would indicate the onset of thermal decomposition.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to determine melting points, glass transitions, and solid-solid phase transitions. The DSC thermogram for this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The enthalpy of fusion can also be calculated from this peak, providing information on the material's crystallinity. Many adamantane derivatives exhibit solid-solid phase transitions before melting, which would appear as smaller endothermic or exothermic events on the DSC curve. cdnsciencepub.com The melting point for the related 2-(adamantan-1-yl)acetic acid is reported as 134-137 °C, which can serve as a rough estimate.
Table 4: Expected Thermal Analysis Data
| Technique | Expected Event | Information Obtained |
|---|---|---|
| DSC | Endothermic Peak | Melting Point (Tₘ) and Enthalpy of Fusion (ΔHₘ) |
| DSC | Potential smaller peaks below Tₘ | Solid-Solid Phase Transitions |
| TGA | Mass Loss Step | Decomposition Temperature (Tₔ) and Thermal Stability Range |
Future Directions and Emerging Research Areas for 2 2 Carboxymethyl Adamantan 2 Yl Acetic Acid
Development of More Efficient and Sustainable Synthetic Routes
Key areas for investigation include:
Catalytic C-H Functionalization: Exploring transition-metal catalyzed C-H activation and carboxylation reactions could provide a more direct and atom-economical route to introduce the carboxymethyl groups onto the adamantane (B196018) scaffold. This approach could potentially reduce the number of synthetic steps and the use of hazardous reagents. mdpi.com
Flow Chemistry: The application of continuous flow synthesis could offer significant advantages in terms of safety, scalability, and reaction control. Precise control over temperature, pressure, and reaction time in microreactors can lead to higher yields, improved purity, and reduced waste generation.
Green Solvents and Reagents: A shift towards the use of greener solvents (e.g., ionic liquids, supercritical fluids) and milder, more sustainable reagents is crucial. This aligns with the broader goal of sustainable chemistry to minimize environmental impact. rsc.org
Biocatalysis: Investigating enzymatic pathways for the synthesis or modification of adamantane derivatives could offer high selectivity under mild conditions, representing an ultimate goal in sustainable synthesis.
Table 1: Comparison of Synthetic Route Philosophies
| Feature | Conventional Approach | Future Sustainable Approach |
|---|---|---|
| Starting Material | Multi-step functionalization of adamantane | Direct functionalization of a simpler adamantane precursor |
| Key Reagents | Strong acids (H₂SO₄, HNO₃), stoichiometric oxidants | Catalytic systems, milder reagents |
| Solvents | Halogenated organic solvents | Green solvents (e.g., water, ionic liquids) or solvent-free conditions |
| Energy Input | High-temperature reflux | Lower temperatures, microwave, or photochemical activation |
| Waste Generation | Significant acidic and organic waste | Minimized waste streams, recyclable catalysts |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The geminal dicarboxylic acid structure of 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid offers a unique platform for exploring novel chemical transformations. The steric hindrance imposed by the adamantane cage combined with the proximity of the two acid groups could lead to unusual reactivity.
Future research could focus on:
Intramolecular Cyclization Reactions: Investigating reactions that lead to the formation of novel cyclic structures, such as anhydrides, imides, or larger ring systems, by leveraging the two carboxylic acid functionalities. The rigid adamantane backbone could enforce specific conformations, leading to stereoselective outcomes.
Differential Functionalization: Developing selective methods to modify one carboxylic acid group while leaving the other intact. This would open pathways to unsymmetrical derivatives, creating bifunctional molecules with tailored properties for applications in drug design or materials science. nih.gov
Mechanochemistry: The use of mechanical force (e.g., ball milling) to drive reactions could provide access to products that are difficult to obtain through traditional solution-phase chemistry. This solvent-free technique is also inherently more sustainable.
Coordination Chemistry: The di-acid can act as a chelating ligand for metal ions. Exploring its coordination chemistry could lead to the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with unique structural and catalytic properties. The rigidity of the adamantane unit is expected to impart high thermal stability to such materials.
Application of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction
Emerging research areas include:
Retrosynthesis Prediction: AI algorithms can analyze the structure of this compound and propose novel and efficient synthetic pathways that may not be obvious to human chemists. engineering.org.cnresearchgate.net These tools can learn from the vast repository of known chemical reactions to suggest viable starting materials and reaction conditions.
Property Prediction and In Silico Screening: Machine learning models can be trained to predict the physicochemical and biological properties of virtual derivatives of the target molecule. digitellinc.comitu.edu.tr This allows for the rapid in silico screening of large compound libraries to identify candidates with desired characteristics (e.g., for material science or pharmaceutical applications) before committing to costly and time-consuming laboratory synthesis.
Reaction Optimization: AI can be integrated with automated laboratory systems to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) in real-time. This high-throughput experimentation approach can significantly reduce the time required to develop a robust and high-yielding synthesis. mindmapai.app
Table 2: Potential AI/ML Applications in Research on this compound
| AI/ML Tool | Application Area | Potential Outcome |
|---|---|---|
| Retrosynthesis Algorithms | Synthetic Route Planning | Discovery of novel, more efficient, and sustainable synthetic pathways. engineering.org.cn |
| Graph Neural Networks (GNNs) | Property Prediction | Accurate prediction of physical, chemical, and material properties for new derivatives. digitellinc.com |
| Bayesian Optimization | Reaction Optimization | Rapid identification of optimal reaction conditions for synthesis and transformations. |
| Natural Language Processing (NLP) | Literature Mining | Automated extraction of relevant chemical information from scientific literature. |
Integration into Hybrid Material Systems and Composite Technologies
The inherent properties of the adamantane core—rigidity, thermal stability, and a well-defined three-dimensional structure—make this compound an excellent building block for advanced materials. wikipedia.org The two carboxylic acid groups provide reactive handles for incorporation into larger systems.
Future research should explore its integration into:
High-Performance Polymers: Used as a monomer or cross-linking agent, the compound can be incorporated into polymers such as polyesters, polyamides, or polyimides. The rigid adamantane unit is expected to enhance the thermal stability, glass transition temperature (Tg), and mechanical strength of the resulting polymers. chemicalbook.com
Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality makes it a prime candidate as an organic linker for the synthesis of MOFs. The resulting materials could exhibit high porosity and stability, making them suitable for applications in gas storage, separation, and catalysis.
Nanocomposites: The carboxylic acid groups can be used to functionalize the surface of nanoparticles (e.g., silica, graphene oxide, metal oxides). mdpi.com This covalent linkage can improve the dispersion of the nanoparticles within a polymer matrix and enhance the interfacial adhesion, leading to composite materials with superior mechanical and thermal properties. mdpi.com
Self-Assembled Monolayers (SAMs): The ability to anchor the molecule to surfaces via its carboxyl groups could be exploited to form highly ordered SAMs on various substrates. The unique shape and functionality of the adamantane headgroup could be used to control surface properties like wettability and adhesion.
By pursuing these future directions, the scientific community can fully elucidate the chemical potential of this compound, paving the way for its application in a wide range of scientific and technological fields.
Q & A
Q. What are the common synthetic routes for 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid, and how do reaction conditions influence yield?
The synthesis typically involves functionalizing adamantane derivatives with carboxymethyl groups. A widely used method is the coupling of adamantan-2-ylacetic acid precursors with glycine derivatives under acidic conditions . For example, flow-based synthesis (as seen in analogous adamantane derivatives) improves scalability and safety by controlling exothermic reactions and hazardous intermediates . Key parameters include:
- Acid catalysts : HCl or H₂SO₄ facilitates carboxymethyl group attachment.
- Temperature : Optimal yields are achieved at 60–80°C; higher temperatures may degrade the adamantane core.
- Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
| Method | Yield | Key Advantage |
|---|---|---|
| Conventional batch | 60–70% | Simplicity |
| Flow chemistry | 85–95% | Scalability, safety, reproducibility |
Q. How can researchers confirm the structural integrity of this compound?
Structural validation requires a combination of:
- NMR spectroscopy :
- ¹H NMR : Adamantane protons appear as sharp singlets (δ 1.6–2.1 ppm). Carboxymethyl protons (CH₂COOH) show splitting patterns near δ 3.4–3.8 ppm .
- ¹³C NMR : Adamantane carbons resonate at 25–40 ppm; carboxylic acid carbons at ~170 ppm .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₄H₂₀O₄: calc. 252.1362, observed 252.1358) .
- X-ray crystallography : Resolves spatial arrangement of the adamantane cage and carboxyl groups .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
The adamantane core’s rigidity makes it useful for studying hydrophobic interactions in biological systems. Common assays include:
- Enzyme inhibition : Fluorescence-based assays to measure binding to targets like proteases or kinases.
- Cell viability assays : MTT or resazurin tests to assess cytotoxicity in cancer/normal cell lines .
- Comparative studies : Benchmark activity against structurally similar compounds (e.g., 1-adamantanecarboxylic acid derivatives) to identify structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., ambiguous NMR peaks) be resolved for this compound?
Contradictions often arise from dynamic conformational changes or impurities. Solutions include:
- 2D NMR (COSY, HSQC) : Maps proton-proton and proton-carbon correlations to distinguish overlapping signals.
- Variable-temperature NMR : Identifies conformational flexibility by observing peak coalescence at elevated temperatures .
- Computational modeling : Density Functional Theory (DFT) predicts chemical shifts and validates assignments .
Q. What strategies optimize the yield of this compound in large-scale synthesis?
Key strategies:
- Flow chemistry : Continuous reactors minimize side reactions and improve heat management (critical for adamantane’s stability) .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance regioselectivity during carboxylation .
- Purification : Use of preparative HPLC or crystallization in ethyl acetate/hexane mixtures removes adamantane-related byproducts .
Q. How can computational methods predict the drug-likeness or toxicity of this compound?
- Molecular docking : Software like AutoDock Vina models interactions with biological targets (e.g., viral proteins exploiting adamantane’s hydrophobic pockets) .
- ADMET prediction : Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions.
- Toxicity profiling : QSAR models predict hepatotoxicity or mutagenicity using databases like Tox21 .
Safety and Compliance
Q. What safety precautions are critical when handling this compound?
Based on analogous adamantane-carboxylic acids:
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhaling dust/aerosols .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Q. How can researchers address discrepancies in reported toxicity data?
- In silico cross-validation : Compare predictions from multiple platforms (e.g., ProTox-II vs. ADMETLab).
- In vitro follow-up : Conduct Ames tests for mutagenicity or zebrafish embryo assays for acute toxicity .
Methodological Resources
- Spectral libraries : PubChem and ChemSpider provide reference NMR/MS data for adamantane derivatives .
- Synthetic protocols : Flow chemistry setups are detailed in ACS publications for scalable synthesis .
- Computational tools : Open-source platforms (e.g., PyMol, GROMACS) for molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
